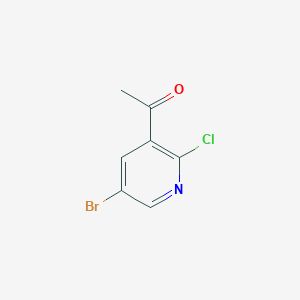

1-(5-Bromo-2-chloropyridin-3-yl)ethanone

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves multi-step procedures that can be adapted for the synthesis of "1-(5-Bromo-2-chloropyridin-3-yl)ethanone". For instance, the synthesis of enantiomerically pure diarylethanes starting from a related methanone compound was achieved through a 7-step procedure, including resolution by crystallization and absolute configuration determination by X-ray diffraction . This suggests that a similar approach could be employed for the synthesis of the target compound, potentially involving the use of starting materials with the desired bromo and chloro substitutions on the pyridine ring.

Molecular Structure Analysis

The molecular structure of compounds similar to "1-(5-Bromo-2-chloropyridin-3-yl)ethanone" has been studied using various computational methods, such as Gaussian09 software, and compared with experimental data like X-ray diffraction . These studies provide information on the optimized geometry, vibrational frequencies, and electronic properties such as HOMO-LUMO analysis, which are crucial for understanding the reactivity and stability of the molecule. The molecular electrostatic potential (MEP) analysis indicates regions of negative and positive charge, which are important for predicting sites of electrophilic and nucleophilic attack .

Chemical Reactions Analysis

The reactivity of compounds with similar functional groups has been explored through their ability to form stable complexes with biological targets, as indicated by molecular docking studies . These studies suggest potential inhibitory activity against various proteins, implying that "1-(5-Bromo-2-chloropyridin-3-yl)ethanone" could also exhibit similar reactivity patterns, which could be explored for pharmaceutical applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as their vibrational spectra, geometrical parameters, and nonlinear optical properties, have been thoroughly investigated . These properties are influenced by the molecular structure and the distribution of electron density within the molecule. The presence of bromo and chloro substituents can significantly affect these properties, and thus, a detailed analysis of "1-(5-Bromo-2-chloropyridin-3-yl)ethanone" would likely reveal unique characteristics pertinent to its potential applications in materials science or as a pharmaceutical intermediate.

Applications De Recherche Scientifique

-

Synthesis of Pyridinesulfonamide Derivatives

- Field : Medicinal Chemistry

- Application : Pyridinesulfonamide is an important fragment which has a wide range of applications in novel drugs . R- and S-isomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide have been synthesized .

- Method : Single crystals of both compounds were obtained for X-ray analysis, and the absolute configurations (ACs) have been further confirmed by electronic circular dichroism (ECD), optical rotation (OR) and quantum chemical calculations .

- Results : Compounds 10a and 10b inhibit the activity of PI3Kα kinase with IC50 values of 1.08 and 2.69 μM, respectively .

-

Preparation of Amino-2-chloropyridine and 5-Bromo-2-fluoropyridine

- Field : Organic Chemistry

- Application : 5-Bromo-2-chloropyridine may be used in the preparation of Amino-2-chloropyridine via palladium-catalyzed amination and 5-Bromo-2-fluoropyridine via halogen-exchange reaction using anhydrous potassium fluoride .

- Method : The specific methods of application or experimental procedures are not detailed in the source .

- Results : The outcomes of these reactions are not provided in the source .

-

Preparation of Positron Emission Tomography (PET) Radioligand

- Field : Nuclear Medicine

- Application : This compound may be used in the preparation of a PET radioligand . PET is a type of imaging test that helps reveal how your tissues and organs are functioning .

- Method : The specific methods of application or experimental procedures are not detailed in the source .

- Results : The outcomes of these reactions are not provided in the source .

-

Synthesis of Arylmethylpyrrolidinylmethanols and Amine Derivatives

- Field : Organic Chemistry

- Application : This compound may be used in the preparation of arylmethylpyrrolidinylmethanols and amine derivatives . These compounds have potential applications in medicinal chemistry .

- Method : The specific methods of application or experimental procedures involve reaction with MIDA followed by Suzuki reaction with halides or amination with amines .

- Results : The outcomes of these reactions are not provided in the source .

-

Preparation of Arylazabicyclooctane Derivatives

- Field : Organic Chemistry

- Application : This compound may be used in the preparation of arylazabicyclooctane derivatives . These compounds have potential applications as potential arginine vasopressin receptor antagonists .

- Method : The specific methods of application or experimental procedures involve reaction with MIDA followed by Suzuki reaction with halides .

- Results : The outcomes of these reactions are not provided in the source .

-

Preparation of 5-Bromo-2-fluoropyridine

- Field : Organic Chemistry

- Application : 5-Bromo-2-chloropyridine may be used in the preparation of 5-Bromo-2-fluoropyridine . This compound has potential applications in various chemical reactions .

- Method : The specific methods of application or experimental procedures involve a halogen-exchange reaction using anhydrous potassium fluoride .

- Results : The outcomes of these reactions are not provided in the source .

Safety And Hazards

“1-(5-Bromo-2-chloropyridin-3-yl)ethanone” is harmful by inhalation, in contact with skin, and if swallowed . It may cause irritation to the eyes, skin, and respiratory system . Therefore, appropriate personal protective measures such as gloves, goggles, and protective clothing should be worn when handling this compound .

Propriétés

IUPAC Name |

1-(5-bromo-2-chloropyridin-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO/c1-4(11)6-2-5(8)3-10-7(6)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQKOULMBBLJIKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(N=CC(=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60649636 | |

| Record name | 1-(5-Bromo-2-chloropyridin-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-Bromo-2-chloropyridin-3-yl)ethanone | |

CAS RN |

886365-47-5 | |

| Record name | 1-(5-Bromo-2-chloro-3-pyridinyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886365-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5-Bromo-2-chloropyridin-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{[3-(3-Fluorophenyl)isoxazol-5-yl]methyl}amine](/img/structure/B1294011.png)

![[3-(4-Fluorophenyl)isoxazol-5-yl]methylamine](/img/structure/B1294016.png)

![2-Ethyl-2-[(methylamino)methyl]butan-1-ol](/img/structure/B1294020.png)

![1-[3-(chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B1294023.png)

![9-Benzyl-6-oxa-9-azaspiro[3.6]decan-8-one](/img/structure/B1294025.png)

![{1-[(Tert-butoxycarbonyl)amino]cyclobutyl}-methyl tert-butyl carbonate](/img/structure/B1294026.png)